Cas no 2223077-79-8 (tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate)
![tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2223077-79-8x500.png)
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Z3027210767
- tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
- Tert-butyl (7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
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- インチ: 1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1
- InChIKey: GKQHTVHKKNMLFG-UWVGGRQHSA-N
- ほほえんだ: F[C@@H]1CN2CCN(C(=O)OC(C)(C)C)C[C@@H]2C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 303
- トポロジー分子極性表面積: 32.8
- 疎水性パラメータ計算基準値(XlogP): 1.5
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6717333-0.25g |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 95.0% | 0.25g |
$617.0 | 2025-02-19 | |
Enamine | EN300-6717333-5.0g |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 95.0% | 5.0g |
$1945.0 | 2025-02-19 | |
Enamine | EN300-6717333-1.0g |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 95.0% | 1.0g |
$671.0 | 2025-02-19 | |
Enamine | EN300-6717333-0.5g |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 95.0% | 0.5g |
$645.0 | 2025-02-19 | |
1PlusChem | 1P02AEOU-50mg |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 90% | 50mg |
$758.00 | 2023-12-18 | |
Enamine | EN300-6717333-10.0g |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 95.0% | 10.0g |
$2884.0 | 2025-02-19 | |
Enamine | EN300-6717333-0.1g |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 95.0% | 0.1g |
$591.0 | 2025-02-19 | |
Enamine | EN300-6717333-2.5g |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 95.0% | 2.5g |
$1315.0 | 2025-02-19 | |
1PlusChem | 1P02AEOU-2.5g |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 90% | 2.5g |
$1688.00 | 2023-12-18 | |
1PlusChem | 1P02AEOU-10g |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate |
2223077-79-8 | 90% | 10g |
$3627.00 | 2023-12-18 |
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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4. Back matter
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylateに関する追加情報
Research Brief on tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS: 2223077-79-8) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS: 2223077-79-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This fluorinated piperazine derivative serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of novel protease inhibitors and modulators of G-protein-coupled receptors (GPCRs). Recent studies highlight its utility in constructing conformationally constrained scaffolds that enhance target selectivity and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in the synthesis of irreversible covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The fluorinated pyrrolopiperazine core was shown to improve binding affinity by 40% compared to non-fluorinated analogs, attributed to enhanced electrostatic interactions with the protease's oxyanion hole. Molecular dynamics simulations revealed that the (7S,8aS) configuration optimally positions the fluorine atom for hydrogen bonding with Gly143, a critical residue in the catalytic dyad.
In oncology research, this compound has been employed in the development of PARP-1 inhibitors, as reported in a recent ACS Pharmacology & Translational Science publication. The tert-butyloxycarbonyl (Boc) protecting group facilitates selective N-functionalization while maintaining the stereochemical integrity of the fluorinated center. Researchers at Pfizer have utilized this building block in their kinase inhibitor program, where it contributes to improved blood-brain barrier penetration in candidates for glioblastoma treatment.
Synthetic methodology advancements have also been achieved with this compound. A Nature Protocols paper detailed an asymmetric hydrogenation process that achieves >99% ee for the (7S,8aS) configuration using a novel iridium-phosphine catalyst system. This breakthrough addresses previous challenges in obtaining enantiomerically pure material at scale, with the process demonstrating 85% yield at kilogram-scale production.
Pharmacokinetic studies of derivatives containing this scaffold show promising ADME profiles, with the fluorinated pyrrolopiperazine moiety reducing CYP3A4-mediated metabolism by 60% compared to piperazine analogs. This property is particularly valuable for drugs requiring once-daily dosing regimens. Current clinical-stage candidates incorporating this structural motif include a dual orexin receptor antagonist for insomnia therapy and a TRPV1 modulator for neuropathic pain management.
Future research directions focus on expanding the application of this scaffold to targeted protein degradation (PROTACs) and radiopharmaceuticals. The fluorine-18 labeled version is under investigation as a PET tracer for neurodegenerative disease imaging, leveraging the compound's ability to cross the blood-brain barrier while maintaining low non-specific binding. As synthetic accessibility improves and structure-activity relationships become better understood, tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is poised to play an increasingly important role in medicinal chemistry campaigns across multiple therapeutic areas.
2223077-79-8 (tert-butyl (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine-2-carboxylate) 関連製品
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